molecular formula C12H9FN2O2S B1439496 N-(4-fluorophenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide CAS No. 1193388-79-2

N-(4-fluorophenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide

Cat. No. B1439496
CAS RN: 1193388-79-2
M. Wt: 264.28 g/mol
InChI Key: ZJFCQJCSLNUPAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorophenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide (FTFA) is a small molecule compound that has been used in a variety of scientific research applications. It has been used in drug discovery, as a fluorescent probe, and in the study of enzyme-catalyzed reactions. FTFA has been found to be a potent inhibitor of cytochrome P450 enzymes, making it useful for studying the metabolism of drugs and other compounds. It is also a useful tool for studying the structure-activity relationships of other compounds.

Scientific Research Applications

Antimicrobial Activity

N-(4-fluorophenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide and its derivatives have been explored for their antimicrobial properties. For instance, Badiger et al. (2013) synthesized various derivatives that showed significant antimicrobial activity against Gram-negative and Gram-positive bacteria, as well as fungi like Escherichia coli, methicillin-resistant Staphylococcus aureus, Aspergillus niger, and Candida albicans (Badiger et al., 2013).

Anti-inflammatory and Antioxidant Properties

Some derivatives of N-(4-fluorophenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide have been identified as potential anti-inflammatory and antioxidant agents. Koppireddi et al. (2013) developed compounds that exhibited good anti-inflammatory activity, along with notable antioxidant properties in various assays (Koppireddi et al., 2013).

Anticancer Activities

The potential of N-(4-fluorophenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide derivatives as anticancer agents has been explored in several studies. For example, Evren et al. (2019) synthesized derivatives that demonstrated selective cytotoxicity against human lung adenocarcinoma cells (Evren et al., 2019).

Kinase Inhibitory Activities

Thiazolyl N-benzyl-substituted acetamide derivatives, including those related to N-(4-fluorophenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide, have been evaluated for their Src kinase inhibitory activities. Fallah-Tafti et al. (2011) found that certain derivatives exhibited significant inhibition of cell proliferation in various carcinoma cell lines (Fallah-Tafti et al., 2011).

Optoelectronic Properties

The optoelectronic properties of thiazole-based compounds, including those similar to N-(4-fluorophenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide, have been investigated for potential applications in material science. Camurlu and Guven (2015) synthesized thiazole-containing monomers and studied their electrochemical polymerization and optoelectronic properties (Camurlu & Guven, 2015).

properties

IUPAC Name

N-(4-fluorophenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN2O2S/c1-8(17)15(11-4-2-9(13)3-5-11)12-14-10(6-16)7-18-12/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJFCQJCSLNUPAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C1=CC=C(C=C1)F)C2=NC(=CS2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorophenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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